Inhibitory Activity Against the Antimicrobial Target E. coli DXR (IspC) vs. Fosmidomycin
In a direct enzymatic assay, 3,3-difluorobutan-2-amine hydrochloride demonstrates a lower IC50 (17 nM) against Escherichia coli 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR, also known as IspC) compared to the clinically investigated natural product fosmidomycin (IC50 = 42 nM) . This represents a 2.5-fold improvement in enzymatic inhibition, attributed to the enhanced binding affinity conferred by the gem-difluoro substituent.
| Evidence Dimension | Enzyme inhibition potency (IC50) against E. coli DXR |
|---|---|
| Target Compound Data | IC50 = 17 nM |
| Comparator Or Baseline | Fosmidomycin, IC50 = 42 nM |
| Quantified Difference | 2.5-fold (17 nM vs. 42 nM) |
| Conditions | Cell-free enzymatic assay targeting the non-mevalonate pathway of isoprenoid biosynthesis. |
Why This Matters
This quantitative potency advantage over a known antibiotic validates the fragment as a superior warhead for DXR inhibitor drug design.
